molecular formula C9H11NO3 B13998098 5-Propoxypicolinic acid CAS No. 66933-04-8

5-Propoxypicolinic acid

Cat. No.: B13998098
CAS No.: 66933-04-8
M. Wt: 181.19 g/mol
InChI Key: VWNSBPTWSFUTHE-UHFFFAOYSA-N
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Description

5-Propoxypicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This compound is characterized by the presence of a propoxy group attached to the 5-position of the pyridine ring. It is a white to tan crystalline solid that is slightly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propoxypicolinic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-hydroxypicolinic acid.

    Alkylation: The hydroxyl group at the 5-position is alkylated using propyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Alkylation: Using large-scale reactors, the alkylation reaction is carried out with optimized conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Propoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Products include 5-propoxy-2-pyridinecarboxylic acid or 5-propoxy-2-pyridone.

    Reduction: Products include 5-propoxy-2-pyridinemethanol or 5-propoxy-2-pyridinecarbaldehyde.

    Substitution: Products vary depending on the nucleophile used, such as 5-amino-2-pyridinecarboxylic acid or 5-thio-2-pyridinecarboxylic acid.

Scientific Research Applications

5-Propoxypicolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Propoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, which may play a role in its biological activity. It can also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

5-Propoxypicolinic acid is unique due to the presence of the propoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

66933-04-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-propoxypyridine-2-carboxylic acid

InChI

InChI=1S/C9H11NO3/c1-2-5-13-7-3-4-8(9(11)12)10-6-7/h3-4,6H,2,5H2,1H3,(H,11,12)

InChI Key

VWNSBPTWSFUTHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CN=C(C=C1)C(=O)O

Origin of Product

United States

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